4,4,5,5-Tetramethyloctane

Description

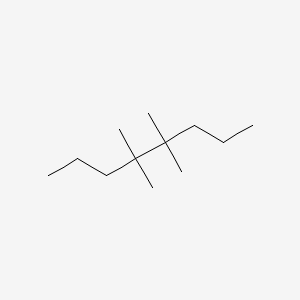

Structure

3D Structure

Properties

CAS No. |

62185-22-2 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

4,4,5,5-tetramethyloctane |

InChI |

InChI=1S/C12H26/c1-7-9-11(3,4)12(5,6)10-8-2/h7-10H2,1-6H3 |

InChI Key |

INTYEXUWOYUVGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C)C(C)(C)CCC |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Methodologies for Research on 4,4,5,5 Tetramethyloctane

Elucidation of Molecular Structure and Conformation

The unambiguous determination of the molecular structure and conformation of intricate alkane isomers like 4,4,5,5-tetramethyloctane relies heavily on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Alkane Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for detailing the carbon framework and proton environments within a molecule. numberanalytics.comox.ac.uk For complex, highly branched alkanes, one-dimensional (1D) NMR spectra (¹H and ¹³C) can be congested and difficult to interpret due to overlapping signals. libretexts.org Therefore, advanced multidimensional NMR experiments are essential for complete structural elucidation. numberanalytics.com

Techniques such as Correlation Spectroscopy (COSY) establish proton-proton couplings, revealing the connectivity of hydrogen atoms within the molecule. numberanalytics.comox.ac.ukHeteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons, providing clear ¹H-¹³C one-bond connections. numberanalytics.comipb.pt For long-range correlations, Heteronuclear Multiple Bond Correlation (HMBC) is employed to identify couplings between protons and carbons separated by two or three bonds, which is critical for piecing together the entire molecular skeleton of isomers like this compound. numberanalytics.comipb.pt

The chemical shifts in ¹³C NMR spectra are particularly informative for distinguishing between different carbon environments in branched alkanes. The high degree of symmetry in this compound would result in a simplified spectrum compared to its less symmetrical isomers. The quaternary carbons at the C4 and C5 positions would produce a distinct signal, readily differentiated from the methyl and methylene (B1212753) carbons in the octane (B31449) backbone and the methyl branches.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| Primary (CH₃) | 10 - 25 | 0.8 - 1.0 |

| Secondary (CH₂) | 20 - 40 | 1.2 - 1.4 |

| Tertiary (CH) | Not Applicable | Not Applicable |

| Quaternary (C) | 30 - 50 | Not Applicable |

Mass Spectrometry (MS) Fragmentation Analysis for Branched Hydrocarbon Characterization

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation patterns of alkanes. For highly branched hydrocarbons like this compound, the molecular ion peak (M⁺) is often weak or entirely absent in electron ionization (EI) mass spectra. whitman.edujove.com This is due to the high propensity for fragmentation at the branching points, which leads to the formation of more stable tertiary and secondary carbocations. jove.comuobasrah.edu.iq

The fragmentation of this compound is expected to be dominated by cleavage at the highly substituted C4-C5 bond and adjacent bonds. The loss of large alkyl fragments from these branching points is a favored pathway. whitman.edu For instance, cleavage resulting in the formation of tertiary carbocations would lead to prominent peaks in the mass spectrum. Tandem mass spectrometry (MS/MS) techniques can be employed to further probe the structure of these fragment ions, providing more detailed structural information and aiding in the differentiation of isomers. osti.gov

Table 2: Expected Key Mass Fragments for this compound

| m/z Value | Fragment Identity | Fragmentation Pathway |

| 170 | [C₁₂H₂₆]⁺ | Molecular Ion (likely low abundance or absent) whitman.edujove.com |

| 113 | [C₈H₁₇]⁺ | Loss of a butyl radical |

| 85 | [C₆H₁₃]⁺ | Cleavage at the C4-C5 bond |

| 71 | [C₅H₁₁]⁺ | Loss of a heptyl radical |

| 57 | [C₄H₉]⁺ | Tertiary butyl cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

High-Resolution Separation and Identification in Complex Research Samples

In many research contexts, this compound may be present in complex mixtures, such as petroleum products or environmental samples. nih.govnih.gov In these cases, powerful separation techniques are required prior to identification.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Alkane Profiling

Comprehensive two-dimensional gas chromatography (GC×GC) is a state-of-the-art technique for the separation of complex hydrocarbon mixtures. acs.orgtaylorandfrancis.comacs.org It utilizes two columns with different stationary phase selectivities, providing a significantly enhanced separation power compared to conventional one-dimensional GC. chemistry-matters.com In a typical GC×GC setup for alkane analysis, a non-polar first-dimension column separates compounds based on their boiling points, while a more polar second-dimension column provides separation based on polarity. mosh-moah.de

This technique allows for the structured ordering of different hydrocarbon classes in the two-dimensional chromatogram. researchgate.netresearchgate.net Branched alkanes, like this compound, will elute in a distinct region of the chromatogram, separated from n-alkanes, cycloalkanes, and aromatic compounds. mosh-moah.de This structured separation facilitates the identification of individual isomers within a complex sample. acs.org The high peak capacity and increased signal-to-noise ratio of GC×GC make it particularly well-suited for the detailed profiling of isomeric alkanes. researchgate.net

Table 3: GC×GC System Parameters for Branched Alkane Analysis

| Parameter | Typical Setting |

| First Dimension Column | Non-polar (e.g., 100% dimethylpolysiloxane) |

| Second Dimension Column | Mid-polar to polar (e.g., 50% phenyl-polysiloxane) |

| Modulation Period | 2-8 seconds |

| Detector | Flame Ionization Detector (FID) or Time-of-Flight Mass Spectrometer (TOF-MS) |

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS for Volatile Compound Analysis

For the analysis of volatile compounds like this compound in liquid or solid samples, headspace solid-phase microextraction (HS-SPME) is a powerful and solvent-free sample preparation technique. nih.govyoutube.com This method involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace above the sample. core.ac.uk Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

The choice of fiber coating is critical for the efficient extraction of target analytes. For alkanes, a non-polar polydimethylsiloxane (B3030410) (PDMS) fiber is often effective. nih.govresearchgate.net Optimization of parameters such as extraction time, temperature, and sample volume is crucial for achieving high sensitivity and reproducibility. nih.gov When coupled with GC-MS, HS-SPME provides a highly sensitive and selective method for the identification and quantification of volatile branched alkanes in a variety of research samples. nih.gov

Theoretical and Computational Chemistry Approaches to 4,4,5,5 Tetramethyloctane

Quantum Chemical Investigations of Electronic Structure and Stability

Quantum chemical methods are indispensable for understanding the fundamental electronic properties and thermodynamic stability of molecules like 4,4,5,5-tetramethyloctane. These approaches, rooted in the principles of quantum mechanics, allow for the detailed calculation of molecular energies, electron distribution, and other key parameters.

Ab Initio and Density Functional Theory (DFT) Calculations for Highly Branched Alkanes

Ab initio and Density Functional Theory (DFT) are two of the most powerful computational tools for studying the electronic structure of molecules. Ab initio methods, which are based on first principles without empirical parameters, and DFT, which utilizes the electron density to calculate molecular properties, have been extensively applied to understand highly branched alkanes. researchgate.netnih.gov

Furthermore, these methods are crucial for understanding the activation of C-H bonds, a fundamental process in alkane chemistry. researchgate.net While this compound itself may not be a primary subject of such studies, the principles derived from calculations on related, sterically hindered systems are directly applicable. nih.gov The choice of functional and basis set in DFT calculations is critical for obtaining accurate results, with double-hybrid functionals often providing a good balance of accuracy and computational cost for these types of systems. nih.gov

Thermochemical Property Prediction and Validation for Sterically Congested Molecules

Predicting the thermochemical properties of molecules, such as the standard enthalpy of formation, is a key application of quantum chemical calculations. researchgate.net For sterically congested molecules like this compound, experimental determination of these properties can be challenging, making computational predictions particularly valuable.

High-level ab initio methods, such as the CBS-QB3 method, have demonstrated high accuracy in predicting the standard enthalpies of formation for a wide range of hydrocarbons. researchgate.net These methods can achieve a mean absolute deviation of around 2.5 kJ/mol after systematic corrections. researchgate.net DFT methods, while generally less accurate than high-level ab initio approaches for this purpose, can still provide valuable trends and insights, especially when benchmarked against experimental data or more accurate calculations. researchgate.net

A study on over 200,000 organic radical species and 40,000 associated closed-shell molecules, using the M06-2X/def2-TZVP level of theory, highlights the power of large-scale quantum chemical calculations in generating consistent and validated thermochemical data. nih.govresearchgate.net Such databases can be used to predict the properties of molecules like this compound with a reasonable degree of confidence. The accuracy of these predictions is crucial for understanding the molecule's stability and its potential behavior in chemical reactions. nih.gov

Molecular Modeling and Conformational Analysis

While quantum chemical methods provide detailed electronic information, molecular modeling techniques are essential for exploring the conformational landscape and dynamic behavior of flexible molecules like this compound.

Force Field Development and Molecular Dynamics Simulations for Branched Octanes

Molecular dynamics (MD) simulations, which use classical mechanics to simulate the movement of atoms and molecules over time, are a powerful tool for studying the conformational preferences and dynamics of alkanes. researchgate.netresearchgate.netyoutube.com The accuracy of MD simulations is highly dependent on the quality of the underlying force field, which is a set of parameters that describe the potential energy of the system. nih.gov

Developing accurate force fields for branched alkanes is an active area of research. aip.orgresearchgate.net Force fields like AMBER, CHARMM, and OPLS have been parameterized to reproduce experimental data for a wide range of organic molecules, including alkanes. nih.govresearchgate.netacs.org For highly branched systems such as this compound, specific parameterization may be necessary to accurately capture the complex intramolecular interactions arising from steric congestion. aip.org

MD simulations can be used to explore the potential energy surface of this compound, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's physical properties, such as its viscosity and boiling point. Recent advancements also include the use of machine learning to generate first-principles force fields, which promise greater accuracy by being trained on DFT data. nih.gov

Topological Indices and Graph Theory Applications in Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Alkane Isomers

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural features of molecules with their physicochemical properties and biological activities, respectively. researchgate.net In the context of alkane isomers, these methods can be used to predict properties like boiling point, density, and octane (B31449) number based on molecular structure. acs.orgacs.org

Topological indices are numerical descriptors that are derived from the molecular graph (the representation of the molecule as a set of vertices and edges). acs.orgacs.orgmalayajournal.orgresearchgate.net These indices capture information about the size, shape, and degree of branching of a molecule. For a highly branched alkane like this compound, topological indices can quantify its unique structural characteristics.

4,4,5,5 Tetramethyloctane As a Model System in Specialized Academic Research

Probing Steric Effects in Chemical Reactions and Molecular Interactions

The structure of 4,4,5,5-tetramethyloctane, with its two adjacent quaternary carbon centers, creates a region of significant steric hindrance. This pronounced steric bulk makes it an excellent model compound for studying the influence of non-bonded interactions on chemical reactivity and molecular conformations. Researchers utilize this molecule to explore how steric hindrance can impede reaction rates by blocking the approach of reactants to a reaction center. The congested nature of the C4 and C5 positions restricts bond rotation, leading to a more rigid carbon skeleton compared to its less branched isomers. This conformational rigidity allows for more precise studies of how molecular shape affects physical properties and interactions with other molecules.

Role in Understanding Branching Effects on Hydrocarbon Structural Properties

The extensive branching in this compound significantly influences its physical properties when compared to its linear isomer, n-dodecane, and other less branched C12 alkanes. This makes it a key compound for illustrating the effects of molecular architecture on bulk properties.

Highly branched alkanes, such as this compound, generally exhibit lower boiling points than their straight-chain counterparts. This is due to a decrease in the effective surface area available for intermolecular van der Waals forces. The more compact, spherical shape of branched isomers prevents the close packing that is possible with linear molecules, resulting in weaker intermolecular attractions that are easier to overcome with thermal energy.

The viscosity of hydrocarbons is also heavily dependent on molecular structure. The intricate branching of this compound can lead to a higher viscosity compared to some of its isomers due to increased entanglement and resistance to flow, while its more spherical shape can, under certain conditions, lead to lower viscosity compared to long, linear chains.

Table 1: Comparison of Physical Properties of C12 Alkane Isomers

| Compound | IUPAC Name | Molecular Formula | Boiling Point (°C) |

|---|---|---|---|

| n-Dodecane | dodecane | C₁₂H₂₆ | 216.3 |

| Iso-dodecane (2,2,4,6,6-Pentamethylheptane) | 2,2,4,6,6-pentamethylheptane | C₁₂H₂₆ | 177.2 |

| This compound | This compound | C₁₂H₂₆ | Not available |

Investigation of Branched Hydrocarbons in Biomarker and Natural Product Research

Identification and Profiling in Biological Samples and Fermented Products

Furthermore, highly branched alkanes with quaternary carbon centers, known as Branched Alkanes with Quaternary Carbon (BAQCs), are being investigated as potential biomarkers. These compounds can be indicative of specific sources, such as microbial origins or, in some cases, contamination from synthetic polymers like polyethylene.

Correlation with Biological Origins and Metabolic Pathways

The presence of specific branched alkanes in natural samples can provide clues about their biological origins and the metabolic pathways involved in their synthesis. While many organisms produce n-alkanes, the biosynthesis of highly branched alkanes is less common and can be characteristic of certain bacteria or algae. The structural analysis of these compounds can help to elucidate the enzymatic processes responsible for their formation, which often involve specific methyltransferase enzymes. The unique structure of this compound, if identified in a natural product, would strongly suggest a very specific and unusual biosynthetic pathway.

Applications in Surrogate Fuel Development and Combustion Chemistry Research

In the field of combustion science, surrogate fuels are formulated with a limited number of well-characterized compounds to mimic the complex composition and combustion behavior of real-world fuels like jet fuel and diesel. Highly branched alkanes are a crucial component of these surrogates because they represent a significant fraction of the hydrocarbons present in petroleum-derived fuels.

While specific studies explicitly using this compound as a surrogate component were not identified in the search, other highly branched C12 isomers, such as isododecane, are commonly employed. The combustion characteristics of these branched alkanes, including ignition delay times and the formation of pollutants, are studied to develop more accurate kinetic models for fuel combustion. The unique structure of this compound, with its adjacent quaternary carbons, would make it a valuable candidate for fundamental combustion studies aimed at understanding the oxidation of highly congested hydrocarbon structures.

Modeling Polymer Degradation Pathways Using Highly Branched Alkane Derivatives

The thermal degradation of common polymers, such as polypropylene (B1209903) and polyethylene, is a complex process that results in the formation of a wide variety of smaller hydrocarbon molecules, including both linear and branched alkanes. Understanding these degradation pathways is essential for developing more effective recycling strategies and for predicting the long-term stability of polymeric materials.

Highly branched alkanes can serve as model compounds to study the fundamental chemical reactions that occur during polymer degradation. Although direct research employing this compound for this purpose was not found, its structure is representative of the highly branched fragments that can be formed from the random chain scission of polymers like polypropylene. By studying the pyrolysis and oxidation of such model compounds, researchers can gain insights into the mechanisms of polymer breakdown, including the role of radical reactions and the formation of various volatile and non-volatile products.

Future Directions and Emerging Research Avenues for Highly Branched Octanes

Novel Synthetic Routes for Precisely Tailored Branched Alkane Architectures

The development of synthetic methods that allow for the precise construction of highly branched alkane architectures is a key area of future research. Traditional methods often lack the required selectivity for creating specific, complex branching patterns. Emerging strategies are focused on catalytic processes that can deliver target molecules with high precision and efficiency.

One promising approach involves the use of advanced catalytic systems for the selective synthesis of branched alkanes. For instance, ruthenium on ceria (Ru/CeO2) has shown success in the conversion of large, branched biohydrocarbons like squalane (B1681988) into smaller branched alkanes without skeletal isomerization. nih.govelsevierpure.com Future research will likely focus on refining such catalysts to achieve even greater control over the cleavage of specific carbon-carbon bonds, enabling the synthesis of custom-designed branched structures from renewable feedstocks. researchgate.net

Furthermore, the development of stereospecific catalytic methods will be crucial for creating branched alkanes with defined stereochemistry. This is particularly important as the spatial arrangement of the branches significantly influences the physical and chemical properties of the molecule. Organometallic coupling reactions, such as variations of the Stille coupling, offer potential pathways, although simpler and more efficient methods are actively being sought. stackexchange.com The use of reactive distillation in combination with solid acid catalysts, like alumina-modified sulfated zirconia, for the synthesis of bromoalkanes, which are precursors to branched alkanes, also presents a viable route for continuous and efficient production. mdpi.com

Future synthetic strategies will likely incorporate principles of retrosynthesis to design efficient pathways to complex targets like 4,4,5,5-tetramethyloctane from readily available starting materials. stackexchange.com The goal is to move beyond statistical distributions of isomers to the deterministic synthesis of a single, desired branched alkane.

Advanced Spectroscopic Probes for Dynamic Conformational Studies

The intricate three-dimensional structures and conformational dynamics of highly branched octanes are critical to their function. While traditional spectroscopic methods provide valuable information, advanced techniques are opening new windows into the subtle and rapid changes in molecular shape.

Two-dimensional infrared (2D-IR) spectroscopy is an emerging tool that can unravel the complex vibrational couplings and fast conformational dynamics in molecules. aip.orgresearchgate.netwhiterose.ac.uknih.govmdpi.com For a molecule like this compound, 2D-IR could be used to study the interactions between the methyl groups and the octane (B31449) backbone, providing insights into steric hindrance and its effect on conformational flexibility on a sub-picosecond timescale. The ability to resolve rotational peaks in the gas phase with high-resolution 2D-IR spectroscopy could offer unprecedented detail on the molecular structure and behavior. aip.org

Advanced Nuclear Magnetic Resonance (NMR) techniques are also pivotal. The detailed conformational analysis of complex fluorinated alkanes using NMR, aided by quantum mechanical simulations, demonstrates the power of this approach to elucidate the conformational preferences in sterically crowded molecules. nih.gov Similar methods can be applied to highly branched octanes to determine the populations of different conformers and the energy barriers between them. This is crucial for understanding how these molecules behave in different environments, such as under high pressure in a lubricant.

Femtosecond time-resolved spectroscopy offers another avenue to observe the earliest events in molecular motion. youtube.com By exciting the molecule with an ultrashort laser pulse, the subsequent conformational changes can be tracked in real-time, providing a direct view of the molecule's dynamic behavior.

The combination of these advanced spectroscopic techniques with high-level computational modeling will be essential to fully characterize the conformational landscape of highly branched octanes.

Integration of Machine Learning and Artificial Intelligence in Predicting and Designing Branched Hydrocarbon Systems

The vast number of possible isomers for even moderately sized alkanes makes experimental screening for desired properties a formidable task. Machine learning (ML) and artificial intelligence (AI) are rapidly becoming indispensable tools for navigating this complexity and accelerating the design of new hydrocarbon systems. acs.org

ML models are being developed to accurately predict key properties of hydrocarbons, such as octane and cetane numbers, from their molecular structure. birmingham.ac.ukbham.ac.ukresearchgate.net These models can be trained on large datasets of known compounds and then used to predict the properties of new, untested molecules. For instance, a machine learning regression-based group contribution method has shown high precision in predicting the ignition quality of a wide range of fuel compounds, including branched alkanes. birmingham.ac.ukbham.ac.uk This approach allows for the rapid in-silico screening of vast libraries of virtual compounds to identify promising candidates for high-performance fuels.

Graph machine learning is a particularly promising area, where molecules are represented as graphs, and neural networks are used to learn the relationship between the graph structure and the molecule's properties. researchgate.net This allows for a more intuitive and powerful representation of molecular structure than traditional descriptor-based methods. Such models can be used not only for property prediction but also for the inverse design of molecules with specific target properties.

Expanding the Scope of Branched Alkanes as Model Systems for Complex Chemical Phenomena

The well-defined structures of highly branched alkanes make them excellent model systems for studying a variety of complex chemical and physical phenomena. Their unique properties, stemming from their high degree of branching, allow researchers to isolate and study specific molecular interactions.

Highly branched alkanes serve as important benchmarks for testing and refining computational chemistry methods. The thermodynamic stability of branched alkanes compared to their linear counterparts provides a clear experimental observable that theoretical models must be able to reproduce. careerpower.in The steric hindrance in molecules like this compound presents a significant challenge for computational models, and accurately predicting their conformational energies and barriers to rotation is a stringent test of the quality of these models. maricopa.edulibretexts.org

In the field of materials science, highly branched alkanes are used as model compounds for understanding the behavior of lubricants under extreme conditions. Their rigid structures and well-defined shapes allow for the study of how molecular architecture affects viscosity, film formation, and shear stability at high pressures and temperatures. researchgate.net They are also used in studies of supercritical fluids, where their phase behavior can provide insights into the properties of more complex fluid mixtures under these conditions. researchgate.netnih.gov

Furthermore, the combustion of branched alkanes is a key area of research for developing more efficient and cleaner internal combustion engines. The controlled auto-ignition properties of highly branched alkanes, which lead to higher octane ratings, are a direct consequence of their molecular structure. researchgate.netresearchgate.net By studying the combustion chemistry of individual branched isomers, researchers can develop more accurate models of gasoline combustion, leading to the design of better fuels and engines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.